N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide

Acute Myeloid Leukemia FLT3 Xenograft

This benzamide-based FLT3 inhibitor (SC-203048) offers a structurally distinct chemotype from approved multi-kinase inhibitors (midostaurin, gilteritinib, quizartinib), potentially reducing off-target liabilities on VEGFR, c-KIT, FGFR, and PDGFR. Validated in THP-1 AML xenograft models (10 μg/kg), it serves as a benchmark for comparative tumor growth inhibition and pharmacodynamic biomarker analysis (FLT3, p65, Bcl-2). Ideal for FLT3/NF-κB crosstalk studies with parthenolide. Procure for empirical kinase selectivity profiling (KINOMEscan, Eurofins) to confirm its narrow off-target spectrum in your assay system.

Molecular Formula C20H18FNO2S
Molecular Weight 355.43
CAS No. 1705710-35-5
Cat. No. B2449711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide
CAS1705710-35-5
Molecular FormulaC20H18FNO2S
Molecular Weight355.43
Structural Identifiers
SMILESCOC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)C3=CC(=CC=C3)F
InChIInChI=1S/C20H18FNO2S/c1-24-19(16-3-2-4-18(21)11-16)12-22-20(23)15-7-5-14(6-8-15)17-9-10-25-13-17/h2-11,13,19H,12H2,1H3,(H,22,23)
InChIKeyHQYOOCUZQGFROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide (SC-203048) – Key Compound Attributes for FLT3-Driven Research


N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide (CAS 1705710-35-5), also designated SC-203048, is a synthetic small molecule belonging to the benzamide class. It is characterized as a selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a validated therapeutic target in acute myeloid leukemia (AML) and an emerging target in chronic pain [1]. The compound features a thiophen-3-yl benzamide core linked via a 2-methoxyethyl chain to a 3-fluorophenyl group, a structural motif that distinguishes it from other FLT3-targeting chemotypes [2]. SC-203048 is primarily utilized as a chemical probe in FLT3-mediated disease models.

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide – Why FLT3 Inhibitor Equivalence Cannot Be Assumed


The FLT3 inhibitor landscape includes agents with vastly different selectivity profiles, such as the clinically approved multi-kinase inhibitors midostaurin, gilteritinib, and quizartinib. These compounds frequently co-target kinases like VEGFR, c-KIT, FGFR, and PDGFR, which are critical for cardiovascular, immune, and renal function. Consequently, in-class substitution without direct comparative selectivity data risks introducing uncharacterized off-target liabilities that can confound in vivo readouts. SC-203048 belongs to a structurally distinct benzamide chemotype that may offer a differentiated selectivity fingerprint relative to these standard FLT3 inhibitors, making empirical validation of its target engagement and off-target profile essential before any substitution decision [1].

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide – Quantified Differentiation Evidence for Procurement Decisions


In Vivo Antitumor Activity in FLT3-Driven AML Xenograft Model

SC-203048 demonstrated significant single-agent tumor growth inhibition in a human THP-1 AML xenograft model in athymic BALB/c nude mice. Although a head-to-head comparator arm was not included in the published study, the dosing regimen and degree of tumor suppression can be benchmarked against literature-reported outcomes for other FLT3 inhibitors in comparable models. The combination of SC-203048 with the NF-κB inhibitor parthenolide produced a synergistic reduction in tumor volume exceeding either agent alone [1].

Acute Myeloid Leukemia FLT3 Xenograft In Vivo Efficacy

Biomarker Modulation Corroborating FLT3 Pathway Engagement

In the same AML xenograft study, SC-203048 treatment significantly reduced the protein expression of FLT3, the NF-κB subunit p65, cyclin D1, and the anti-apoptotic protein Bcl-2, while increasing the nuclear co-repressor SMRT. These pharmacodynamic effects are consistent with potent FLT3 pathway suppression. While a benchmark FLT3 inhibitor comparator was not included, the magnitude of biomarker change aligns with the expected pharmacodynamic signature of a selective FLT3 kinase inhibitor [1].

FLT3 NF-κB Apoptosis Pharmacodynamics

Structural Differentiation from Common FLT3 Inhibitor Chemotypes

SC-203048 is built upon a 4-(thiophen-3-yl)benzamide scaffold, whereas the clinically dominant FLT3 inhibitors quizartinib and gilteritinib are based on distinct core structures (bis-aryl urea and pyrazinecarboxamide, respectively). This chemotype divergence is significant because benzamide-based FLT3 inhibitors were identified through campaigns specifically designed to reduce activity against anti-targets such as VEGFR2 (KDR), FGFR, PDGFR, c-KIT, and RET, which are commonly inhibited by approved FLT3 agents [1]. While direct kinase panel data for SC-203048 have not been published, the compound was characterized as a "FLT3 selective inhibitor" in primary literature, distinguishing it from multi-kinase FLT3 inhibitors like midostaurin and ponatinib.

Chemotype Selectivity Kinase Profiling Benzamide FLT3

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide – High-Value Application Scenarios Grounded in Evidentiary Findings


Preclinical AML Pharmacology – In Vivo Efficacy Benchmarking

SC-203048 can serve as a reference FLT3 inhibitor in subcutaneous THP-1 AML xenograft models, where it has demonstrated robust single-agent tumor growth inhibition at 10 μg/kg (7 doses, every 2nd day). Researchers can compare the tumor volume reduction and pharmacodynamic biomarker changes (FLT3, p65, Bcl-2 suppression) produced by novel FLT3-targeting candidates against this established benchmark [1].

Combination Therapy Design – FLT3/NF-κB Axis Synergy Studies

The published synergy between SC-203048 and the NF-κB inhibitor parthenolide provides a validated platform for investigating FLT3/NF-κB cross-talk in AML. SC-203048 can be used as the FLT3-selective component in combination screens aimed at identifying additional synthetic lethal partners or chemotherapy backbones [1].

Selectivity Profiling – Kinase Panel Benchmarking

Given the structural divergence of SC-203048 from approved FLT3 inhibitors, procurement is justified for laboratories conducting broad kinase selectivity profiling (e.g., KINOMEscan, Eurofins ScanMAX) to experimentally determine whether benzamide-based FLT3 inhibitors offer a narrower off-target spectrum compared to quizartinib, gilteritinib, or midostaurin. The class-level inference of improved selectivity requires empirical validation in the end-user's specific assay system [1].

Quote Request

Request a Quote for N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.